molecular formula C9H11NO B13053822 2-(1-Aminoprop-2-EN-1-YL)phenol

2-(1-Aminoprop-2-EN-1-YL)phenol

Cat. No.: B13053822
M. Wt: 149.19 g/mol
InChI Key: CQMVBTHCPSLLDF-UHFFFAOYSA-N
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Description

2-(1-Aminoprop-2-en-1-yl)phenol is a chemical compound of interest in organic and medicinal chemistry research. It features a phenol group and a primary amine group attached to a propenyl chain, a structure that is often utilized as a versatile building block or chiral intermediate in the synthesis of more complex molecules . Compounds with phenol and amine functional groups in close proximity are valuable for researchers studying molecular systems with specific photophysical properties. The interaction between the electron-donating amine group and the phenolic ring can influence the compound's behavior in different environments, making it a candidate for studies on solvatochromism, where optical properties like absorption and fluorescence shift in response to solvent polarity . The molecular framework suggests potential applications in developing materials for optical information storage, fluorescent switches, or as a precursor for pharmaceutical research . As with all compounds of this nature, proper handling and storage are essential. This product is intended for research and development purposes in a laboratory setting only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all recommended safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-(1-aminoprop-2-enyl)phenol

InChI

InChI=1S/C9H11NO/c1-2-8(10)7-5-3-4-6-9(7)11/h2-6,8,11H,1,10H2

InChI Key

CQMVBTHCPSLLDF-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=CC=C1O)N

Origin of Product

United States

Significance Within Contemporary Synthetic Methodologies

The strategic placement of the amine, allyl, and phenol (B47542) moieties in 2-(1-aminoprop-2-en-1-yl)phenol opens up a wide array of possibilities in synthetic organic chemistry. The molecule can serve as a versatile precursor for complex molecular architectures and as a ligand in catalysis.

The synthesis of chiral allylic amines is a significant focus in modern organic chemistry due to their prevalence in bioactive molecules and their utility as synthetic intermediates. nih.govresearchgate.net The development of catalytic asymmetric methods for their production is highly desirable. nih.gov Various transition-metal catalyzed reactions, including those using palladium, rhodium, and nickel, have been developed for the synthesis of allylic amines. incatt.nlorganic-chemistry.orgnih.gov These methods often involve the coupling of alkenes, imines, and other starting materials. nih.govorganic-chemistry.org

The presence of the allylic amine structure in this compound makes it a key target for stereocontrolled synthesis. researchgate.net The development of efficient, sustainable, and environmentally friendly methods for the selective N-allylic monoalkylation of amines is an ongoing area of research. nih.gov Furthermore, the direct C-H amination of alkenes is emerging as a straightforward route to allylic amines. nih.gov

The 2-aminophenol (B121084) core is a well-established precursor for the synthesis of various heterocyclic compounds. wikipedia.orgchemicalbook.com Palladium-catalyzed reactions of N-allyl-2-aminophenols can lead to functionalized dihydro-1,4-benzoxazines through an alkoxyacyloxylation process. nih.gov In the absence of a palladium catalyst, these compounds can undergo an intramolecular Diels-Alder reaction, highlighting the tunable reactivity of this scaffold. nih.gov

Recent advancements have also demonstrated the one-shot dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines, offering a simplified route to this class of compounds. nih.gov

Interdisciplinary Relevance in Chemical Research

Stereoselective Synthesis Approaches

The creation of specific stereoisomers of chiral molecules is a critical challenge in organic synthesis. For this compound and its analogs, controlling the stereochemistry at the chiral center is paramount for their intended biological applications.

Asymmetric Amination Strategies for Chiral Allylic Systems

Asymmetric allylic amination has emerged as a powerful tool for the enantioselective synthesis of chiral amines. chinesechemsoc.orgacs.org Palladium-catalyzed asymmetric allylic C-H amination, for instance, offers a step- and atom-economical route to chiral molecules without the need for pre-functionalized allylic substrates. chinesechemsoc.org However, challenges remain, such as the potential for the Lewis basic amine to chelate the metal catalyst and the difficulty of inducing chirality in the complex coordination environment. chinesechemsoc.org

Recent advancements have focused on developing highly efficient palladium-catalyzed intramolecular allylic C-H amination reactions. These methods have successfully produced a variety of biologically important enantioenriched isoindolines with high yields and excellent enantioselectivities. chinesechemsoc.org Another approach involves the iridium-catalyzed C-C bond-forming hydrogenation of internal alkynes in the presence of aldimines and a chiral catalyst, yielding trisubstituted allylic sulfonylamines with high regioselectivity. nih.gov

The Overman rearrangement, a ciac.jl.cnciac.jl.cn-sigmatropic rearrangement, provides a reliable method for converting an allylic alcohol to an allylic amine with faithful transfer of stereochemistry. youtube.com This strategy can be coupled with techniques like the CBS reduction for the asymmetric synthesis of the precursor chiral allylic alcohol. youtube.com

Chiral Pool and Auxiliary-Based Syntheses of Aminophenol Derivatives

The chiral pool, utilizing readily available, enantiomerically pure natural products like amino acids, serves as a valuable starting point for the synthesis of complex chiral molecules. baranlab.orgunivie.ac.atmdpi.com These natural building blocks contain built-in stereocenters that can be used to induce asymmetry in subsequent reactions. mdpi.com For example, α-amino acids can be transformed into enantiomerically pure intermediates for the synthesis of various natural products. mdpi.com The synthesis of enantiomerically pure uncommon R-amino acids has been achieved through the alkylation of chiral glycine (B1666218) derivatives using an axially chiral BINOL auxiliary. wikipedia.org

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can typically be removed and recovered. wikipedia.org Camphorsultam is a classic example of a chiral auxiliary used in the asymmetric synthesis of molecules like manzacidin B, where it directs the formation of a core oxazoline (B21484) ring. wikipedia.org The strategic combination of chiral pool starting materials and chiral catalysis offers a powerful and convergent approach to the synthesis of complex natural products. nih.gov

Direct Functionalization and Coupling Reactions

Direct functionalization methods offer a more streamlined approach to the synthesis of this compound and its derivatives by minimizing the number of synthetic steps.

Amination of Phenolic Precursors

The direct amination of phenols is a desirable but challenging transformation. digitellinc.comresearchgate.net One approach involves the reaction of a divalent phenol with ammonia (B1221849), though this often results in a mixture of products, including unreacted starting material and by-products. google.com A more recent development is the palladium-catalyzed formal cross-coupling of phenols with various amines and anilines, providing a route to secondary and tertiary aryl amines. researchgate.net This method has shown compatibility with a range of substituted phenols. researchgate.net

Another strategy involves the reduction of nitrophenols. researchgate.net For instance, p-aminophenol can be synthesized from p-nitrophenol using a nano-nickel catalyst on a natural aragonite support. tandfonline.com The reduction of nitrobenzene (B124822) is another common route to aminophenols, often employing catalytic hydrogenation. ciac.jl.cnrasayanjournal.co.in

Allylic Functionalization Techniques

Allylic functionalization techniques are crucial for introducing the allyl group. nih.govnih.gov Nickel-catalyzed multicomponent coupling reactions of simple alkenes, aldehydes, and amides have emerged as a practical and modular protocol for constructing complex and diverse allylic amines in a single step. rsc.orgresearchgate.netrsc.org This method benefits from the use of readily available starting materials and an inexpensive nickel catalyst. rsc.org

Palladium-catalyzed allylic C-H amination cross-coupling offers another direct route. nih.gov This method can couple terminal olefins with secondary amines to furnish tertiary allylic amines with high regio- and stereoselectivity. nih.gov The reaction is notable for its functional group tolerance and ability to proceed under mild conditions. nih.gov

Green Chemistry and Sustainable Synthesis Principles

The principles of green chemistry are increasingly being applied to the synthesis of aminophenols to minimize environmental impact. A key focus is the replacement of hazardous reagents and the reduction of waste. ciac.jl.cndigitellinc.comacs.org

One significant advancement is the use of pressurized CO2/H2O systems for the catalytic hydrogenation of nitrobenzene to p-aminophenol. acs.orgresearchgate.net This method utilizes self-neutralizing carbonic acid, eliminating the need for mineral acids and the subsequent production of salt waste. acs.orgresearchgate.net The combination of supercritical CO2 and water has been shown to be effective for producing p-aminophenol over a traditional Pt/Al2O3 catalyst without any additional acid catalyst. researchgate.net

The use of solid acid catalysts is another green approach. ciac.jl.cn These catalysts are less corrosive than conventional liquid acids and can be more easily separated from the reaction mixture, simplifying purification and reducing waste. ciac.jl.cn Furthermore, the synthesis of p-aminophenol from hydroquinone, which can be derived from lignin, a renewable resource, represents a promising green route. digitellinc.com The development of efficient amination agents for this process is an active area of research. digitellinc.com

The use of natural materials as catalyst supports, such as aragonite for nano-nickel catalysts in the reduction of p-nitrophenol, also aligns with green chemistry principles. tandfonline.com Additionally, multicomponent reactions, which combine multiple starting materials in a single step, are inherently more atom-economical and environmentally friendly. rsc.orgresearchgate.net

Data Tables

Table 1: Comparison of Catalytic Systems for Aminophenol Synthesis

Catalyst SystemStarting MaterialProductKey Advantages
Pt–Sn/Al2O3 in pressurized CO2/H2ONitrobenzenep-AminophenolEnvironmentally benign, avoids mineral acids. acs.orgresearchgate.net
Pt/Al2O3 in supercritical CO2 and H2ONitrobenzenep-AminophenolGreen process, no additional acid catalyst needed. researchgate.net
Nano-Ni on natural aragonitep-Nitrophenolp-AminophenolUtilizes a natural support material. tandfonline.com
Palladium catalystPhenols and amines/anilinesAryl aminesDirect C-N bond formation. researchgate.net
Nickel(II) salt with Lewis acidAlkenes, aldehydes, amidesAllylic aminesMulticomponent, modular, and practical. rsc.orgresearchgate.netrsc.org

Catalytic Approaches in Phenolic Amine Synthesis

The direct coupling of phenols and amines presents an attractive and atom-economical route to phenolic amines. acs.orgnih.gov Overcoming the inherent difficulty of this transformation requires innovative catalytic systems.

Rhodium-Catalyzed Amination: A notable advancement involves a rhodium-catalyzed dehydrative condensation of phenols with a broad range of primary and secondary amines. acs.orgnih.gov This redox-neutral process, which produces water as the sole byproduct, is facilitated by an arenophilic rhodium catalyst. acs.orgnih.gov The catalyst promotes the challenging keto-enol tautomerization of the phenol through π-coordination, enabling subsequent condensation with the amine. acs.orgnih.gov This method demonstrates wide functional group tolerance and has been successfully applied to the late-stage functionalization of complex bioactive molecules. acs.orgnih.govresearchgate.net

Palladium-Catalyzed Reductive Coupling: Another effective strategy is the palladium-catalyzed reductive coupling of phenols with anilines and other amines. nih.gov This method utilizes sodium formate (B1220265) as a safe and inexpensive hydrogen donor, avoiding the need for high-pressure hydrogen gas. nih.gov A variety of secondary and tertiary substituted cyclohexylamines can be synthesized in moderate to excellent yields under convenient conditions. nih.gov This approach shows promise for converting lignin-derived phenolic monomers into valuable cyclohexylamines. nih.gov

Other Transition Metal Catalysts: Research has also explored the use of other transition metals like nickel and copper. For instance, Ni/Al2O3 has been used for the amination of phenol with ammonia to produce cyclohexylamine. mdpi.com The reaction proceeds through the hydrogenation of phenol to cyclohexanone (B45756), followed by condensation with ammonia and subsequent hydrogenation of the resulting imine. mdpi.com

Table 1: Comparison of Catalytic Methods for Phenolic Amine Synthesis

Catalyst SystemReactantsKey FeaturesByproductRef.
Rhodium complexPhenols, AminesRedox-neutral, Wide scope, π-coordination facilitates tautomerizationWater acs.orgnih.gov
Palladium on Carbon (Pd/C)Phenols, Anilines/AminesReductive coupling, Uses sodium formate as H-donor nih.gov
Nickel on Alumina (Ni/Al2O3)Phenol, AmmoniaHydrogenation-condensation-hydrogenation sequence mdpi.com

Flow Chemistry Methodologies for Phenol Derivatization

Flow chemistry offers significant advantages for chemical synthesis, including enhanced safety, reproducibility, and scalability. nih.gov Its application to phenol derivatization allows for precise control over reaction parameters, leading to improved yields and selectivities. youtube.com

The highly reproducible nature of reagent addition and controlled reaction times in flow systems are particularly beneficial. nih.gov This enables the use of unstable reagents and the efficient execution of reactions that may be difficult to control in batch processes. nih.gov For instance, photocatalytic reactions, which are often employed in modern organic synthesis, can be efficiently carried out in flow reactors, allowing for precise control of irradiation time and temperature. rsc.org The use of microreactors in flow chemistry has been shown to be highly efficient for various transformations, including cycloaddition reactions. youtube.com

By controlling the flow rate, and consequently the residence time, one can precisely manage the extent of reaction and, in the case of polymerizations, the molecular weight of the product. youtube.com This level of control is crucial for producing well-defined materials.

Bio-inspired and Biocatalytic Transformations for Phenolic Compounds

Biocatalysis provides a green and efficient alternative to traditional chemical methods for the synthesis and modification of phenolic compounds. chemistryviews.org Enzymes offer high selectivity and operate under mild reaction conditions, reducing the formation of unwanted byproducts. researchgate.net

Enzymatic Synthesis and Modification: Lipases are widely used biocatalysts for the esterification of phenolic compounds, a common modification to alter their properties. mdpi.com For example, Yarrowia lipolytica biomass has been utilized as a whole-cell biocatalyst for the synthesis of various phenolic esters. mdpi.com Laccases and tyrosinases are other important enzymes that catalyze the polymerization of phenolic compounds, which can enhance their antioxidant activity. mdpi.comacs.org

Hydroxylation and Aromatization: Flavin-dependent monooxygenases are capable of hydroxylating aromatic compounds, including phenols, which is a valuable transformation for modifying their biological properties. researchgate.net Recently, a biocatalytic method for the aromatization of cyclohexanones to phenols has been developed using an ene-reductase enzyme. chemistryviews.org This process utilizes molecular oxygen from the air and provides a clean and mild route to substituted phenols. chemistryviews.org

Table 2: Examples of Biocatalytic Transformations of Phenolic Compounds

EnzymeTransformationSubstrate(s)Product(s)Ref.
Lipase (Yarrowia lipolytica)Esterification3-Phenylpropanoic acid, EthanolEthyl 3-phenylpropanoate mdpi.com
Ene-reductase (TsER)AromatizationSubstituted cyclohexanonesSubstituted phenols chemistryviews.org
Laccase/TyrosinasePolymerizationQuercetin, KaempferolPoly(quercetin), Poly(kaempferol) acs.org
Flavin-dependent monooxygenaseHydroxylationAromatic compoundsHydroxylated aromatic compounds researchgate.net

Advanced Synthetic Strategies

Beyond the foundational methods, advanced synthetic strategies are continuously being developed to access complex phenolic amine structures with greater efficiency and precision.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. nih.govorganic-chemistry.org Several classic MCRs, such as the Mannich and Strecker reactions, are fundamental for synthesizing amines. organic-chemistry.orgnih.gov

The Mannich reaction , for instance, involves the aminoalkylation of an active hydrogen compound with an aldehyde and a primary or secondary amine. nih.gov The Strecker reaction provides a route to α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source, which can then be hydrolyzed to the corresponding amino acid. nih.gov

More contemporary MCRs are also being developed. For example, a zinc-mediated carbonyl alkylative amination reaction has been introduced for the synthesis of α-branched amines. acs.org This method allows for the coupling of primary amines, aldehydes, and alkyl iodides. acs.org The development of MCRs that can directly incorporate phenolic components is an active area of research, offering a streamlined approach to complex phenolic amines. nih.gov

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of challenging chemical bonds under mild conditions using visible light. acs.orgyoutube.com This strategy relies on the ability of a photocatalyst to absorb light and initiate single-electron transfer (SET) processes, generating reactive radical intermediates. youtube.com

In the context of C-N bond formation, photoredox catalysis has been successfully merged with other catalytic modes, such as transition metal catalysis and organocatalysis, in dual catalytic systems. acs.org This synergistic approach, often termed metallaphotoredox catalysis, allows for novel bond disconnections and functionalizations. youtube.com For example, the combination of an iridium-based photocatalyst with a nickel catalyst has been used to couple alkyl radicals with aryl halides to form C-C bonds, and similar principles can be applied to C-N bond formation. youtube.com

A specific example of photoredox catalysis in C-N bond manipulation is the uranyl-catalyzed conversion of anilines to phenols, which proceeds through a C-N bond activation mechanism initiated by a single-electron transfer. nih.gov While this is the reverse of amine synthesis, it highlights the power of photoredox catalysis to mediate transformations involving C-N bonds. The development of photoredox methods for the direct formation of C-N bonds involving phenolic substrates is a promising frontier in synthetic chemistry. nih.gov

Mechanistic Investigations of Reactions Involving 2 1 Aminoprop 2 En 1 Yl Phenol

Reaction Pathway Elucidation and Intermediates

The elucidation of reaction pathways for transformations involving 2-(1-aminoprop-2-en-1-yl)phenol is central to optimizing reaction conditions and achieving desired products. Mechanistic studies often involve a combination of experimental techniques and computational modeling to identify key intermediates and map the energetic landscape of the reaction.

For many reactions, the initial step involves the formation of a reactive intermediate. For instance, in reactions proceeding via a phase-transfer catalysis mechanism, the formation of an ion pair between the reactant and the catalyst is a critical initiating event. The subsequent steps are then dictated by the nature of the electrophile and the reaction conditions.

Experimental methods for elucidating these pathways include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to identify and characterize transient species. Isotopic labeling studies can also provide invaluable information about bond-forming and bond-breaking events, helping to distinguish between proposed mechanistic routes.

Transition State Analysis in Phenolic Amination Reactions

Transition state analysis provides a molecular-level understanding of the factors that control reaction rates and selectivity in phenolic amination reactions. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for modeling transition state structures and calculating their associated activation energies.

These computational models can reveal subtle geometric and electronic features of the transition state that influence the course of the reaction. For example, the orientation of the reactants within the transition state assembly can determine the stereochemical outcome of the reaction. Analysis of the frontier molecular orbitals (HOMO and LUMO) of the reactants can also provide insights into the key orbital interactions that stabilize the transition state.

Stereochemical Outcomes and Chiral Induction Mechanisms

The synthesis of enantiomerically pure compounds is a significant goal in modern organic chemistry, and understanding the mechanisms of chiral induction is paramount. In reactions involving this compound, the stereochemical outcome is often determined by the choice of a chiral catalyst or auxiliary. researchgate.net

One common strategy for achieving enantioselectivity is through the use of chiral phase-transfer catalysts. These catalysts form a chiral ion pair with the prochiral enolate intermediate, creating a diastereomeric relationship between the two possible transition states leading to the (R) and (S) products. The difference in the activation energies of these diastereomeric transition states dictates the enantiomeric excess (e.e.) of the product.

The determination of stereochemical outcomes relies on analytical techniques capable of distinguishing between enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used method for separating and quantifying enantiomers, allowing for the accurate determination of enantiomeric ratios. researchgate.net Polarimetry, which measures the rotation of plane-polarized light by a chiral compound, provides another means of assessing the enantiomeric purity of a sample. researchgate.net

Analytical TechniquePurpose in Stereochemical Analysis
Chiral HPLCSeparation and quantification of enantiomers to determine enantiomeric excess (e.e.). researchgate.net
PolarimetryMeasurement of optical rotation to assess the bulk enantiomeric purity of a sample. researchgate.net
NMR with Chiral Shift ReagentsDifferentiation of enantiomers by inducing chemical shift differences in their NMR spectra. researchgate.net

Role of Catalysts in Reaction Kinetics and Selectivity

Catalysts play a pivotal role in reactions involving this compound, influencing both the rate of the reaction and the distribution of products. The choice of catalyst can dramatically alter the reaction pathway, leading to enhanced yields and selectivities.

In the context of asymmetric synthesis, chiral catalysts are indispensable for controlling the stereochemical outcome. The efficiency of a chiral catalyst is often evaluated based on its ability to provide high enantioselectivity under mild reaction conditions. The structure of the catalyst, including the nature of the chiral scaffold and the identity of the coordinating groups, is critical to its performance.

For instance, in nickel-catalyzed asymmetric hydrogenation reactions, the ligand bound to the nickel center creates a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer. researchgate.net Similarly, in phase-transfer catalysis, the structure of the chiral catalyst dictates the degree of stereochemical communication between the catalyst and the substrate in the transition state.

The development of novel catalysts with improved activity and selectivity is an ongoing area of research. This often involves the synthesis and screening of libraries of potential catalysts to identify lead structures for further optimization.

Catalyst TypeRole in Reactions
Chiral Phase-Transfer CatalystsInduce enantioselectivity by forming chiral ion pairs with reactive intermediates.
Transition Metal Catalysts (e.g., Nickel)Mediate a variety of transformations, including asymmetric hydrogenations, with selectivity controlled by chiral ligands. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 1 Aminoprop 2 En 1 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of 2-(1-aminoprop-2-en-1-yl)phenol in solution. It provides precise information about the chemical environment of each atom, their connectivity, and spatial relationships.

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, offer the initial and fundamental data for structural assignment. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the vinyl protons of the allyl group, the methine proton adjacent to the amino group, and the exchangeable protons of the amino and hydroxyl groups would be observed. The chemical shifts (δ) of these protons are indicative of their electronic environment. For instance, the aromatic protons typically resonate in the downfield region (around 6.7-7.2 ppm), while the aliphatic and vinyl protons appear at higher field strengths.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift dependent on its hybridization and the nature of its attached atoms.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete molecular structure. COSY experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the establishment of connectivity between adjacent protons. For this compound, this would clearly show the coupling between the methine proton and the vinyl protons of the allyl group. HSQC experiments correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the ¹³C signals based on their attached protons.

The following table summarizes the expected ¹H NMR chemical shifts for this compound:

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H6.7 - 7.2Multiplet
Vinyl-H (CH=CH ₂)5.1 - 5.3Multiplet
Vinyl-H (CH =CH₂)5.8 - 6.0Multiplet
Methine-H (CH -NH₂)~4.5Multiplet
Amino-H (NH ₂)Variable (exchangeable)Broad Singlet
Hydroxyl-H (OH )Variable (exchangeable)Broad Singlet

Due to the presence of a stereocenter at the carbon atom bearing the amino group, this compound exists as a pair of enantiomers. Chiral NMR spectroscopy is a powerful tool for determining the enantiomeric purity of a sample. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent.

When a chiral solvating agent is added to a solution of the racemic compound, it forms transient diastereomeric complexes with each enantiomer. These diastereomeric complexes have different NMR spectra, resulting in the splitting of signals for the previously enantiotopic protons. The integration of these separated signals allows for the quantification of the relative amounts of each enantiomer, thus providing the enantiomeric excess (ee).

Alternatively, the enantiomers can be reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers are distinct chemical compounds with different physical properties, including their NMR spectra, allowing for straightforward determination of their ratio.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and for gaining insights into its structure through the analysis of its fragmentation patterns.

Upon ionization, typically by techniques such as Electrospray Ionization (ESI) or Electron Impact (EI), the molecule is converted into a gas-phase ion. The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. For this compound (C₉H₁₁NO), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be readily calculated and compared with the experimental value for confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways. The molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of the amino group, cleavage of the allyl group, and fragmentation of the aromatic ring. For example, a prominent fragment could result from the benzylic cleavage, leading to the formation of a stable tropylium-like ion or a substituted benzyl (B1604629) cation.

The following table outlines potential key fragments in the mass spectrum of this compound:

m/z Proposed Fragment Ion Possible Neutral Loss
149[C₉H₁₁NO]⁺ (Molecular Ion)
132[M - NH₃]⁺Loss of ammonia (B1221849)
107[C₇H₇O]⁺Cleavage of the aminopropenyl side chain
77[C₆H₅]⁺Loss of the aminopropenyl and hydroxyl groups

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. To perform this analysis, a single crystal of this compound of suitable quality is required.

The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision, yielding accurate bond lengths, bond angles, and torsion angles.

For this compound, X-ray crystallography would provide unambiguous confirmation of the connectivity and stereochemistry. It would also reveal detailed information about the intermolecular interactions in the solid state, such as hydrogen bonding involving the amino and hydroxyl groups, and potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding the packing of the molecules in the crystal lattice and the resulting physical properties of the solid material.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

In the IR spectrum of this compound, characteristic absorption bands would be observed for the various functional groups. The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected in a similar region, often appearing as two distinct peaks for the symmetric and asymmetric stretches. The C-H stretching vibrations of the aromatic ring and the allyl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibration of the vinyl group would give a characteristic absorption around 1640 cm⁻¹, and the C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR absorptions are associated with vibrations that cause a change in the dipole moment, strong Raman signals arise from vibrations that cause a change in the polarizability of the molecule. For this compound, the symmetric vibrations of the aromatic ring and the C=C double bond of the allyl group would be expected to show strong Raman scattering.

The following table summarizes the expected key vibrational frequencies for this compound:

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Phenolic O-HStretching3200 - 3600 (broad)IR
Amino N-HStretching3300 - 3500 (two bands)IR
Aromatic C-HStretching3000 - 3100IR, Raman
Alkene C-HStretching3000 - 3100IR, Raman
Alkyl C-HStretching2850 - 3000IR, Raman
Alkene C=CStretching~1640IR, Raman
Aromatic C=CStretching1450 - 1600IR, Raman
C-OStretching1200 - 1300IR
C-NStretching1000 - 1250IR

Computational Chemistry and Theoretical Studies on 2 1 Aminoprop 2 En 1 Yl Phenol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net It is particularly well-suited for studying phenolic and amine-containing compounds.

DFT calculations are instrumental in understanding the electronic structure of 2-(1-aminoprop-2-en-1-yl)phenol. The distribution of electron density, governed by the interplay between the electron-donating hydroxyl and amino groups and the π-system of the benzene (B151609) ring and allyl group, dictates the molecule's reactivity. Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. imist.ma For phenolic compounds, a smaller energy gap generally implies higher reactivity. imist.ma

Natural Bond Orbital (NBO) analysis can further reveal the delocalization of electrons between the substituents and the phenyl ring, providing a quantitative measure of their electronic effects. researchgate.net For this compound, this would involve analyzing the interaction between the lone pairs of the oxygen and nitrogen atoms with the π-orbitals of the aromatic ring and the allyl group.

The molecular electrostatic potential (MEP) surface is another valuable tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show negative potential (electron-rich regions) around the phenolic oxygen and the nitrogen atom, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, highlighting its role as a hydrogen bond donor.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Phenolic and Allylamine Analogs

Compound/FragmentHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Phenol (B47542)-5.51.57.0
o-Aminophenol-5.21.76.9
Allylamine-6.02.08.0
This compound-5.3 (estimated)1.6 (estimated)6.9 (estimated)

Note: The values for this compound are estimated based on the properties of its constituent fragments and are for illustrative purposes only. Actual values would require specific DFT calculations.

DFT is a powerful tool for investigating reaction mechanisms and the associated energy profiles. For this compound, several reactions could be of interest, such as oxidation of the phenol, reactions at the amino group, or addition to the allyl double bond. DFT calculations can be used to model the transition states and intermediates along a proposed reaction pathway. researchgate.net

For example, in the context of its potential antioxidant activity, the mechanism of hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a free radical could be simulated. nih.gov DFT calculations can determine the bond dissociation enthalpy (BDE) of the O-H bond, which is a key thermodynamic descriptor for antioxidant capacity. nih.govresearchgate.net A lower BDE indicates a greater ease of hydrogen donation to scavenge free radicals. researchgate.net Similarly, the proton affinity (PA) and electron transfer enthalpy (ETE) can be calculated to evaluate other antioxidant mechanisms like sequential proton loss electron transfer (SPLET). mdpi.com

Furthermore, DFT can be employed to study the mechanism of its synthesis, for instance, the allylation of an aminophenol. researchgate.netuniversiteitleiden.nl By calculating the activation energies for different potential pathways (e.g., ortho- vs. para-allylation), the regioselectivity of the reaction can be predicted. rsc.org These calculations can also elucidate the role of catalysts in lowering the activation barriers. rsc.org

Table 2: Illustrative Reaction Energetics for Phenolic Antioxidant Mechanisms

DescriptorDefinitionTypical Calculated Value (kcal/mol) for Phenols
Bond Dissociation Enthalpy (BDE)Enthalpy change for homolytic cleavage of the O-H bond.80-90
Proton Affinity (PA)Negative of the enthalpy change for protonation.330-340
Electron Transfer Enthalpy (ETE)Enthalpy change for the transfer of an electron.80-100

Note: These are typical ranges for simple phenols and serve as a reference. Specific values for this compound would depend on its unique electronic structure.

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for the structural characterization of new compounds. By calculating the vibrational frequencies, an infrared (IR) spectrum can be simulated. This allows for the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the O-H stretch of the phenol, the N-H stretches of the amine, and the C=C stretch of the allyl group.

Similarly, DFT can predict nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov By calculating the 1H and 13C NMR chemical shifts for a proposed structure of this compound, the theoretical spectrum can be compared with experimental data to confirm the structure. mdpi.com This is particularly useful for distinguishing between possible isomers that may have formed during synthesis. mdpi.com

Table 3: Predicted vs. Experimental Spectroscopic Data for a Model Compound (o-Aminophenol)

Spectroscopic DataPredicted (DFT/B3LYP)Experimental
IR (cm-1)
O-H Stretch36203628
N-H Symmetric Stretch34103415
N-H Asymmetric Stretch34903498
13C NMR (ppm)
C-OH145.2144.8
C-NH2137.5136.9

Note: This table illustrates the typical accuracy of DFT predictions for a related compound. Similar calculations would be performed for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govnih.gov For a flexible molecule like this compound, MD simulations are crucial for understanding its conformational landscape and intermolecular interactions. bris.ac.uk

An MD simulation would reveal the preferred conformations of the aminopropenyl side chain relative to the phenol ring. It would also show the dynamics of intramolecular hydrogen bonding between the hydroxyl and amino groups, if present. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions during the simulation provide insights into the stability and flexibility of different parts of the molecule. mdpi.com

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as solvent molecules or biological macromolecules. nih.gov By simulating the compound in a water box, for example, the formation and dynamics of intermolecular hydrogen bonds with water can be analyzed, providing information about its solubility. mdpi.com

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical characteristics. nih.gov These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to build predictive models. tandfonline.comnih.gov

For this compound, a range of electronic descriptors can be calculated, including:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability to accept electrons. mdpi.com

These descriptors can be correlated with experimental data (e.g., antioxidant activity, toxicity) for a series of related compounds to develop a QSAR model. tandfonline.comnih.gov Such a model could then be used to predict the activity of this compound and to design new derivatives with enhanced properties. nih.gov For instance, studies on phenolic antioxidants have shown that descriptors related to the ease of hydrogen or electron donation are key predictors of their efficacy. nih.govtandfonline.com

Table 4: Key Quantum Chemical Descriptors and Their Significance

DescriptorFormulaSignificance for Reactivity
Ionization Potential (IP)E(cation) - E(neutral)Relates to electron-donating ability.
Electron Affinity (EA)E(neutral) - E(anion)Relates to electron-accepting ability.
Electronegativity (χ)(IP + EA) / 2Measures the overall electron-attracting tendency.
Chemical Hardness (η)(IP - EA) / 2Indicates stability and resistance to charge transfer.
Electrophilicity Index (ω)χ2 / (2η)Quantifies the electrophilic character of a molecule.

Machine Learning and Artificial Intelligence in Chemical Synthesis Design

Furthermore, ML models can be trained to predict reaction outcomes, including yields and selectivity, under different reaction conditions. sjtu.edu.cnnd.edu By integrating these predictive models with automated synthesis platforms, the discovery and optimization of the synthesis of this compound could be significantly accelerated. nih.gov

Coordination Chemistry and Metal Complexes of 2 1 Aminoprop 2 En 1 Yl Phenol

Ligand Design and Synthesis Strategies

The design of ligands based on the 2-aminophenol (B121084) framework is a key area of research, with applications spanning from catalysis to bioinorganic chemistry. derpharmachemica.com These ligands are particularly interesting due to their "non-innocent" nature, meaning they can exist in various redox states, which in turn influences the electronic properties and reactivity of the metal center. derpharmachemica.com The synthesis of such ligands often involves the condensation of a substituted 2-aminophenol with an appropriate aldehyde or ketone. researchgate.netiosrjournals.org

For instance, new Schiff base ligands are prepared through the condensation of o-phthaldehyde and 2-aminophenol. researchgate.netiosrjournals.org This straightforward synthetic approach allows for the introduction of various substituents on both the phenol (B47542) and the amine-containing side chain, enabling the fine-tuning of the ligand's steric and electronic properties. This tunability is crucial for designing ligands with specific coordination preferences and for optimizing the catalytic activity of their metal complexes.

Formation of Transition Metal Complexes

2-(1-Aminoprop-2-en-1-yl)phenol and related aminophenol-based ligands readily form complexes with a wide range of transition metals, including but not limited to chromium, manganese, iron, cobalt, nickel, copper, and zinc. researchgate.netiosrjournals.org The formation of these complexes typically occurs through the reaction of the ligand with a corresponding metal salt in a suitable solvent. researchgate.netiosrjournals.org The resulting complexes often exhibit good yields and varying solubilities in polar and non-polar solvents. researchgate.net

The stoichiometry of these complexes can vary, with common ratios of metal to ligand being 1:1 and 1:2. mdpi.com For example, studies have reported the formation of [M(habenzil)] for 1:1 non-electrolytic complexes and [M(L)(H₂O)n] for others, where L represents the Schiff base ligand. researchgate.netiosrjournals.org The stability of these complexes is a key feature, contributing to their utility in various applications.

Table 1: Examples of Transition Metal Complexes with Aminophenol-based Ligands

Metal IonLigand TypeProposed FormulaReference
Cr(III), Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II)Schiff base from o-phthaldehyde and 2-aminophenol[M(L)(H₂O)n] researchgate.netiosrjournals.org
Mn(II), Cu(II), Ni(II), Co(II)Schiff base bis(2-hydroxyanil)benzil[M(habenzil)] researchgate.net
Cu(II)Schiff base from 2-amino pyridine (B92270) and 3-chloro benzaldehyde[Cu(CPPM)₂] mdpi.com

Bonding Modes and Coordination Geometries

The coordination of this compound and its analogues to metal centers typically involves the nitrogen atom of the amino group and the oxygen atom of the phenolic group. This bidentate coordination is a common feature of these types of ligands. researchgate.net In many cases, these ligands act as bidentate or even tridentate chelating agents, depending on the specific structure of the ligand and the nature of the metal ion. researchgate.net

The resulting complexes can adopt various coordination geometries, with octahedral being a frequently proposed structure. researchgate.netresearchgate.net For instance, in ternary complexes involving a Schiff base derived from o-phenylenediamine (B120857) and salicylaldehyde, and metformin, an octahedral geometry around the Co(II), Ni(II), and Cu(II) ions is suggested. researchgate.net The flexibility of the ligand backbone and the coordination preferences of the metal ion play a crucial role in determining the final geometry of the complex.

Spectroscopic and Computational Characterization of Complexes

A variety of spectroscopic techniques are employed to characterize the structure and bonding of these metal complexes. Infrared (IR) spectroscopy is particularly useful for confirming the coordination of the ligand to the metal ion, as shifts in the vibrational frequencies of the C=N (imine) and C-O (phenolic) groups are indicative of complex formation. mdpi.comresearchgate.net

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the complex and helps in proposing the coordination geometry. mdpi.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is used to elucidate the structure of the ligand and its complexes in solution. researchgate.netmdpi.com Furthermore, techniques like electron spin resonance (ESR) spectroscopy and magnetic susceptibility measurements are employed to study the magnetic properties of paramagnetic complexes. researchgate.netresearchgate.net

Computational methods, such as molecular mechanics (MM2), are also utilized to gain insights into the three-dimensional structures and to determine the most stable conformations of these complexes. researchgate.net These computational studies complement the experimental data and provide a more detailed understanding of the coordination environment.

Table 2: Spectroscopic and Analytical Techniques for Characterization

TechniqueInformation Obtained
Infrared (IR) SpectroscopyIdentification of functional groups and coordination sites.
UV-Visible (UV-Vis) SpectroscopyElectronic transitions and coordination geometry.
Nuclear Magnetic Resonance (NMR)Structural elucidation in solution.
Electron Spin Resonance (ESR)Electronic structure of paramagnetic species.
Magnetic SusceptibilityMagnetic properties of the complex.
Elemental AnalysisDetermination of the empirical formula.
Molar ConductanceInformation on the electrolytic nature of the complex.

Catalytic Applications of Metal-Phenolic Amine Complexes

The metal complexes of this compound and related aminophenolic ligands have garnered significant interest for their catalytic activities in a range of organic transformations. derpharmachemica.commdpi.com The cooperative effect between the redox-active ligand and the metal center is often cited as a key factor in their catalytic prowess. derpharmachemica.com These complexes have been successfully employed as catalysts in oxidation reactions, coupling reactions, and other important synthetic processes. researchgate.netnih.gov

Asymmetric Catalysis Mediated by Chiral Complexes

While the search results provide extensive information on the catalytic applications of aminophenol-based metal complexes in general, specific examples of asymmetric catalysis mediated by chiral complexes of this compound are not explicitly detailed. However, the principles of ligand design for asymmetric catalysis are well-established. The introduction of chirality into the ligand framework, for instance, by using a chiral amine or by modifying the ligand backbone with a chiral auxiliary, is a common strategy to induce enantioselectivity in catalytic reactions. The development of chiral versions of these phenolic amine ligands holds significant potential for applications in asymmetric synthesis.

Organometallic Reactivity in Organic Synthesis

The organometallic reactivity of these complexes is central to their application in organic synthesis. nih.gov For example, alumina-supported manganese(II) complexes have demonstrated significant catalytic activity in the oxidation of cyclohexene. researchgate.net In this reaction, different oxidation products are obtained depending on the oxidant used (tert-butylhydroperoxide or hydrogen peroxide), highlighting the tunability of the catalytic system. researchgate.net

Furthermore, some of these complexes have been found to be effective catalysts for the oxidation of alcohols and for aryl-aryl coupling reactions. researchgate.net The ability of these complexes to operate under mild conditions, such as using molecular oxygen as an oxidant at ambient temperature, makes them attractive for green chemistry applications. researchgate.net The solid-state reactivity of well-defined organometallic complexes is also an emerging area, offering potential benefits such as improved selectivity and stability. nih.gov

Table 3: Catalytic Applications of Aminophenol-based Metal Complexes

Catalytic ReactionCatalystKey FindingsReference
Oxidation of CyclohexeneAlumina-supported Mn(II) complexHigh catalytic activity, product selectivity depends on the oxidant. researchgate.net
Oxidation of AlcoholsVarious transition metal complexesEffective catalysis using molecular oxygen at ambient temperature. researchgate.net
Aryl-Aryl Coupling ReactionsVarious transition metal complexesGood catalytic performance. researchgate.net

Photocatalysis and Electrocatalysis with Phenolic Amine Ligands

Phenolic amine ligands, particularly those based on the o-aminophenol framework, have garnered significant attention in the fields of photocatalysis and electrocatalysis. Their utility is rooted in their redox-active nature, allowing them to do more than just coordinate to a metal center; they can actively participate in electron transfer processes. This "non-innocent" behavior, where the ligand can exist in multiple redox states (e.g., dianionic o-amidophenolate, monoanionic o-iminosemiquinonate π-radical, and neutral o-iminoquinone), provides a mechanism for multi-electron reactivity that is crucial for many catalytic transformations. derpharmachemica.comresearchgate.net This section explores the application of metal complexes featuring these versatile ligands in driving key photocatalytic and electrocatalytic reactions, such as carbon dioxide reduction, hydrogen evolution, and selective organic transformations.

The design of catalysts for these processes often hinges on creating a strong electronic coupling between the metal and the ligand, enabling their mutual cooperation. derpharmachemica.comresearchgate.net The ability to tune the steric and electronic properties of the phenolic amine ligand allows for fine-tuning of the resulting complex's redox potentials and catalytic activity. While direct research on this compound in these applications is not extensively documented, the principles are well-demonstrated through a variety of related o-aminophenol and aminopyridine-based ligand complexes.

Electrocatalytic Applications

The electrocatalytic reduction of carbon dioxide (CO₂) to value-added chemical feedstocks like carbon monoxide (CO) or formate (B1220265) is a critical area of research for sustainable energy cycles. Metal complexes with phenolic amine and related aminopyridine ligands have emerged as promising catalysts for this transformation.

Carbon Dioxide Reduction:

Manganese and cobalt complexes, in particular, have been studied for electrocatalytic CO₂ reduction. For instance, manganese complexes with pincer-type ligands that incorporate amine functionalities have shown high efficiency for converting CO₂ to CO. One such complex, Mn{κ³-[2,6-{Ph₂PNMe}₂(NC₅H₃)]}(CO)₃⁺, demonstrates a unique geometry that facilitates CO production with a high Faradaic efficiency of 96% without the need for an external proton source like water. researchgate.netrsc.org In contrast, a related complex with a bidentate ligand, MnBr{κ²-(Ph₂P)NMe(NC₅H₄)}(CO)₃, required the presence of water and produced a mixture of CO and hydrogen gas (H₂). researchgate.netrsc.org

Cobalt complexes with macrocyclic aminopyridine ligands are also highly effective for the CO₂-to-CO conversion, achieving Faradaic efficiencies greater than 98%. nih.gov Studies on these systems have revealed the critical role of the amine groups in the ligand backbone. The protonation state of these amines is directly linked to the catalytic activity. It has been shown that under catalytic conditions, the active form of the catalyst becomes deprotonated, and the observed rate constant is related to the number of pendant amine hydrogen bond donors. nih.gov This highlights the ligand's active participation in the proton and electron transfer steps essential for CO₂ reduction.

Other Electrocatalytic Reactions:

Beyond CO₂ reduction, phenolic amine compounds are involved in other electrocatalytic processes. The electrocatalytic hydrogenation of p-nitrophenol to produce p-aminophenol has been successfully demonstrated using composite catalysts. researchgate.net Furthermore, the electrochemical oxidation of p-aminophenol has been investigated using doped lead dioxide electrodes, showcasing the role of electrocatalysis in the degradation of organic pollutants. frontiersin.org These examples underscore the broad utility of aminophenol-based structures in directing various electrochemical reactions.

Table 1: Performance of Phenolic Amine-Type Ligand Complexes in Electrocatalysis

Catalyst/SystemReactionKey Performance MetricsSource(s)
Mn{κ³-[2,6-{Ph₂PNMe}₂(NC₅H₃)]}(CO)₃⁺CO₂ → COFaradaic Efficiency: 96% researchgate.netrsc.org
Cobalt-polypyridine diamine complexesCO₂ → COHigh Faradaic Efficiency mdpi.com
Cobalt aminopyridine macrocycleCO₂ → COFaradaic Efficiency: >98% nih.gov
Ce-PbO₂ electrodep-Aminophenol degradationRemoval: 96.96% after 180 min frontiersin.org
Ag + Fe + Fe₃O₄/Fe₂O₃ compositesp-Nitrophenol → p-AminophenolElectrocatalytic hydrogenation researchgate.net

Photocatalytic Applications

Photocatalysis utilizes light to drive chemical reactions, and complexes with phenolic amine-type ligands are active in this domain, particularly for hydrogen production and selective oxidation reactions.

Hydrogen Evolution:

The generation of hydrogen from water through photocatalysis is a key goal for clean energy. This process typically involves a photosensitizer that absorbs light, a water reduction catalyst (WRC), and a sacrificial electron donor. While noble metals like iridium are often used as photosensitizers, a significant achievement has been the development of noble metal-free systems. mdpi.com Copper-based photosensitizers combined with iron carbonyl complexes as WRCs have demonstrated notable activity. For example, a system using a heteroleptic copper photosensitizer with amine and phosphine (B1218219) ligands, in conjunction with [Fe₃(CO)₁₂] as the WRC, achieved a turnover number (TON) of up to 1330 for hydrogen production. mdpi.com

Metal-organic frameworks (MOFs) have also been employed to couple photocatalytic hydrogen production with value-added organic synthesis. In one example, a MOF composite was used to drive both H₂ evolution and the selective oxidation of benzylamine. The photoexcited MOF promotes the reduction of protons to H₂ while the generated holes drive the amine oxidation, demonstrating an efficient use of charge carriers. ustc.edu.cn

Selective Organic Transformations:

Phenolic ligands play a role in the photocatalytic oxidation of organic substrates. The complexation of phenol with titanium dioxide (TiO₂), a widely used photocatalyst, can induce interfacial charge-transfer transitions upon absorbing visible light. rsc.org This principle has been applied to the selective oxidation of primary amines to imines. A system using a phenol-TiO₂ complex photocatalyst, in cooperation with TEMPO as a co-catalyst, efficiently oxidized various amines to their corresponding imines with high yields using atmospheric oxygen and blue light irradiation. rsc.org

Similarly, organic photocatalysts based on phenothiazine, which contains an amine moiety within a heterocyclic framework, have been incorporated into porous materials for the oxidative coupling of primary amines to imines under visible light. acs.org These materials have shown excellent yields for a range of substrates, and mechanistic studies suggest the reaction proceeds via an electron transfer pathway involving a superoxide (B77818) radical anion. acs.org

Table 2: Performance of Phenolic Amine-Type Ligand Complexes in Photocatalysis

Catalyst/SystemReactionKey Performance MetricsSource(s)
Cu-photosensitizer / [Fe₃(CO)₁₂]H₂O → H₂TON: up to 1330 mdpi.com
Pt/PCN-777 (MOF)H₂O → H₂ and Benzylamine oxidationCoupled H₂ production and selective oxidation ustc.edu.cn
Phenol-TiO₂ complex with TEMPOBenzylamine → N-BenzylidenebenzylamineYield: 99% rsc.org
Phenothiazine-based organic polymerPrimary Amines → IminesYields: 87-99% acs.org

Supramolecular Chemistry and Self Assembly Involving Phenolic Amine Systems

Non-Covalent Interactions and Molecular Recognition

The supramolecular behavior of 2-(1-aminoprop-2-en-1-yl)phenol is governed by a variety of non-covalent interactions, which dictate how individual molecules recognize and bind to one another. The primary forces at play are hydrogen bonding and π-π stacking.

The phenol's hydroxyl (-OH) group is an excellent hydrogen bond donor, while the amine (-NH2) group can act as both a donor and an acceptor. The ortho-positioning of these groups allows for the potential formation of a strong intramolecular hydrogen bond (O-H···N), which can influence the molecule's conformation and reactivity. bohrium.com Studies on other ortho-aminophenols have shown that such intramolecular bonds are common and can affect the antioxidant properties of the compound by modulating the availability of the phenolic hydrogen. bohrium.com

In addition to intramolecular interactions, robust intermolecular hydrogen bonds are expected. These interactions are fundamental to molecular recognition and the formation of ordered structures. The hydroxyl and amino groups are considered complementary, meaning they can efficiently form multiple hydrogen bonds with neighboring molecules, such as O-H···N and N-H···O linkages. rsc.orgcapes.gov.br This complementarity is a powerful tool in crystal engineering, leading to predictable structural motifs. rsc.orgacs.org

Table 1: Key Non-Covalent Interactions in Phenolic Amine Systems

Interaction TypeDonor/Acceptor GroupsTypical Energy (kcal/mol)Significance in this compound
Hydrogen Bonding O-H (donor), N-H (donor), -N: (acceptor), -O: (acceptor)3 - 10Primary driving force for self-assembly and molecular recognition. rsc.orgcapes.gov.br
π-π Stacking Phenolic Ring1 - 5Stabilizes layered structures and contributes to crystal packing. scirp.orgnih.gov
Van der Waals Forces All atoms< 1General, non-directional attractive forces contributing to overall cohesion. wikipedia.org
N-H···π Interaction N-H (donor), Phenolic Ring (acceptor)1 - 3A weaker, non-conventional hydrogen bond that can influence structural motifs. nih.gov

Host-Guest Chemistry and Inclusion Complexes

Host-guest chemistry involves the encapsulation of one molecule (the "guest") within a larger cavity-containing molecule (the "host"). wikipedia.orgyoutube.com While this compound is too small to act as a traditional host, its phenolic and amine functionalities make it an excellent candidate to serve as a guest molecule.

Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are well-known for their ability to form inclusion complexes with small aromatic molecules. researchgate.netnih.gov

Cyclodextrins (CDs) , which have a hydrophobic inner cavity and a hydrophilic exterior, could encapsulate the phenolic ring of this compound, driven by hydrophobic interactions. The amino and hydroxyl groups could then interact with the rim of the CD, further stabilizing the complex. researchgate.netnih.gov

Calixarenes , which are synthesized from phenols and formaldehyde, possess a basket-like shape and a π-rich cavity that is ideal for binding phenolic guests. nih.govnih.gov Specific interactions, including hydrogen bonding between the guest's hydroxyl group and the host's phenolic units or other functional groups, can lead to highly selective recognition. nih.gov

The formation of such host-guest complexes can modify the physicochemical properties of the guest molecule, for instance, by increasing its solubility in water or protecting it from degradation. The binding affinity is determined by the complementarity in size, shape, and chemical nature between the host's cavity and the guest molecule. nih.govnih.gov

Table 2: Potential Host-Guest Interactions with this compound as Guest

Host MoleculeType of CavityPrimary Driving Forces for ComplexationPotential Outcome
β-Cyclodextrin Hydrophobic, Truncated ConeHydrophobic effect, Van der Waals forces, Hydrogen bonding at the rim. researchgate.netIncreased aqueous solubility, stabilization of the guest.
Calix researchgate.netarene π-rich, Basket-shapedπ-π stacking, Hydrogen bonding, Ion-dipole interactions. nih.govnih.govSelective binding, formation of well-defined supramolecular assemblies.
Cucurbit[n]urils Hydrophobic with Polar PortalsHydrophobic effect, Ion-dipole interactions with carbonyl portals.Encapsulation, altered reactivity of the guest molecule.

Self-Assembled Structures and Nanomaterials based on Phenolic Amine Frameworks

The capacity for directional hydrogen bonding and π-π stacking makes phenolic amines like this compound ideal building blocks for self-assembly into larger, ordered structures and functional nanomaterials. rsc.org

In the solid state, aminophenols are known to organize into predictable crystal structures guided by specific supramolecular synthons. acs.orgresearchgate.net For example, 4-aminophenol (B1666318) often forms a sheet structure where molecules are linked by a hexagonal array of O-H···N and N-H···O hydrogen bonds. acs.org Other common motifs include infinite chains and tetrameric square patterns. researchgate.netnih.gov The specific pattern adopted by this compound would depend on the complex interplay between the formation of intramolecular H-bonds and the steric influence of the allyl group.

Beyond simple crystals, these molecules can be used to construct more complex nanomaterials. A notable example is the formation of Metal-Organic Frameworks (MOFs), where metal ions or clusters are linked by organic ligands. A novel 2D copper p-aminophenol MOF, Cu(PAP)2, has been synthesized, demonstrating that the amino and phenolic hydroxyl groups can coordinate to metal centers to create extended, porous networks. mdpi.com Given its similar functionalities, this compound could foreseeably act as a ligand in the synthesis of new 2D or 3D MOFs with unique catalytic or adsorptive properties.

Furthermore, the inherent reactivity of the allyl group offers a pathway to post-assembly modification. Once the supramolecular framework is formed, the allyl groups could be chemically altered (e.g., via polymerization or addition reactions), locking the structure into a more robust covalent material or introducing new functionalities. rsc.org This combination of self-assembly and subsequent covalent modification is a powerful strategy for creating advanced materials.

Advanced Applications in Chemical Synthesis and Materials Science

2-(1-Aminoprop-2-en-1-yl)phenol as a Precursor for Complex Molecules

The strategic placement of reactive sites within this compound facilitates its use as a starting material for the construction of intricate molecular architectures, particularly those with defined stereochemistry and biological relevance.

Synthesis of Chiral Heterocycles

The presence of a stereocenter at the carbon atom bearing the amino group, along with the adjacent allyl and phenol (B47542) moieties, makes this compound a potent precursor for the asymmetric synthesis of chiral heterocycles. These heterocyclic structures are foundational to many pharmaceuticals and agrochemicals. The amino alcohol functionality within the molecule is a key structural motif that can be exploited for the generation of stereochemical control in subsequent reactions.

1,2-amino alcohols and their heterocyclic derivatives are widely recognized for their role as chiral auxiliaries in asymmetric synthesis. nih.gov This class of compounds can direct the stereochemical outcome of a wide range of chemical transformations, leading to the selective formation of one enantiomer over the other. The inherent chirality of this compound, once resolved into its separate enantiomers, can be transferred to new stereocenters during the synthesis of more complex heterocyclic systems. For instance, the amino and hydroxyl groups can coordinate to metal catalysts, forming a chiral environment that influences the facial selectivity of reactions on the allyl group or other appended substrates.

Derivatization to Advanced Bioactive Scaffolds

The chemical functionalities of this compound allow for straightforward derivatization to create a diverse library of compounds with potential biological activity. The primary amine can be readily acylated, alkylated, or sulfonylated to introduce a variety of substituents. The phenolic hydroxyl group can be etherified or esterified, and the allyl group can undergo a wide range of transformations, including epoxidation, dihydroxylation, and cross-coupling reactions.

This multi-faceted reactivity enables the construction of advanced molecular scaffolds that can be screened for various biological targets. The combination of a phenolic ring and a chiral amino alcohol side chain is a common feature in many known bioactive molecules, suggesting that derivatives of this compound could exhibit interesting pharmacological properties.

Polymer Chemistry and Functional Materials

The dual functionality of an amine and a phenol, coupled with the polymerizable allyl group, positions this compound as a valuable monomer in the field of polymer chemistry and materials science.

Integration into Functional Polymer Structures

The allyl group of this compound can participate in polymerization reactions, allowing for its incorporation into the backbone or as a pendant group of various polymer chains. This introduces the phenolic and amine functionalities directly into the macromolecular structure. The resulting functional polymers can exhibit a range of properties, including antioxidant capabilities due to the phenolic hydroxyl group, and pH-responsiveness or metal-chelating abilities conferred by the amino group.

The specific polymerization method employed can influence the final properties of the material. For example, free-radical polymerization of the allyl group can lead to cross-linked networks, while controlled polymerization techniques could allow for the synthesis of well-defined linear polymers.

Advanced Materials with Integrated Phenolic Amine Moieties

The incorporation of this compound into materials can impart specific functionalities. Materials containing these phenolic amine moieties can be designed for applications such as:

Adsorbents for Metal Ions: The amine and phenolic hydroxyl groups can act as chelating agents for heavy metal ions, making these materials potentially useful for environmental remediation.

Antioxidant Materials: The phenolic group can scavenge free radicals, which could be beneficial in applications where material degradation due to oxidation is a concern.

Functional Coatings and Films: Polymers derived from this monomer could be used to create coatings with specific surface properties, such as hydrophilicity or reactivity for further surface modification.

The table below summarizes the key reactive sites of this compound and their potential transformations for creating advanced materials.

Functional GroupPotential Reactions for Material SynthesisResulting Material Properties
Allyl Group Polymerization (Free Radical, Controlled), Cross-linkingPolymer backbone formation, Network structures
Amino Group Cross-linking with epoxides or isocyanates, Post-polymerization modificationIncreased rigidity, pH-responsiveness, Metal chelation
Phenolic Hydroxyl Incorporation into epoxy resins, PolyesterificationAntioxidant properties, Thermal stability, Adhesion

Future Research Directions and Emerging Paradigms for 2 1 Aminoprop 2 En 1 Yl Phenol Research

Development of Novel Catalytic Systems with Enhanced Selectivity and Efficiency

The synthesis of complex molecules like 2-(1-Aminoprop-2-EN-1-YL)phenol hinges on the development of highly selective and efficient catalytic systems. Future research will likely focus on overcoming the inherent challenges of controlling reactivity and stereochemistry in polyfunctional compounds.

A significant area of development is the direct amination of phenols to form the core aniline (B41778) structure. Recently, a rhodium-catalyzed amination of phenols has been described, offering a direct coupling method with water as the only byproduct. acs.org This redox-neutral approach has shown broad applicability across various phenols and amines, including in the late-stage functionalization of complex bioactive molecules. acs.org Further research will aim to adapt such systems for substrates bearing sensitive allylic groups, requiring catalysts that operate under mild conditions to prevent side reactions.

For the chiral amine center, asymmetric catalysis will be paramount. The development of enantioselective methods, potentially using copper or palladium-based catalysts, will be crucial for producing specific stereoisomers of this compound. acs.orgresearchgate.net Researchers are exploring complementary catalyst systems; for instance, copper catalysts with specific ligands like picolinic acid for O-arylation and palladium catalysts with biarylmonophosphine ligands for N-arylation of aminophenols. acs.org The goal is to create a toolbox of catalysts that can selectively target different positions on the aminophenol scaffold with high precision.

Future catalytic systems will also need to be more sustainable. This includes the use of earth-abundant metals, recyclable catalysts, and processes that minimize waste. Metal-free catalytic platforms, such as those using amine-rich carbon dots, are emerging as a green alternative for certain organic transformations. units.it

Exploration of New Synthetic Pathways for Complex Phenolic Amine Structures

Beyond optimizing existing reactions, the exploration of entirely new synthetic pathways will be a key driver of innovation. Traditional methods for synthesizing 2-aminophenols often involve harsh conditions or generate significant waste. chemicalbook.com Modern research is focused on more elegant and efficient "one-shot" assemblies.

One promising strategy is the dehydrogenative aromatization of cyclohexanone (B45756) derivatives. nih.gov This approach allows for the incorporation of both amino and hydroxyl groups into an aromatic ring in a single step, bypassing the challenges of traditional arene modifications. nih.gov The use of mild oxidants like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) has shown to be highly selective in constructing N-functionalized 2-aminophenols from readily available starting materials. nih.gov

Cascade reactions, which form multiple chemical bonds in a single, uninterrupted sequence, represent another frontier. A recently reported cascade reaction uses a phenolic hydroxyl group as a traceless directing group to facilitate a ring-closing/ring-opening sequence for synthesizing functionalized aminomaleimides. thieme-connect.com Applying similar principles to the synthesis of allylic aminophenols could lead to highly efficient and atom-economical routes.

Furthermore, the strategic functionalization of complex natural products and pharmaceuticals highlights the need for robust and tolerant synthetic methods. nih.gov The development of pathways that can introduce the this compound motif into larger molecular scaffolds will be of significant interest for medicinal chemistry and materials science.

Advanced Computational Modeling for Mechanism Discovery and Design Optimization

Computational chemistry is becoming an indispensable tool in modern synthetic planning and catalyst design. For a molecule like this compound, computational modeling can provide deep insights that accelerate experimental discovery.

Key areas of computational focus will include:

Mechanism Elucidation: Using techniques like Density Functional Theory (DFT), researchers can model reaction pathways to understand how catalysts facilitate bond formation. This is crucial for optimizing reaction conditions and for explaining unexpected selectivity. For example, modeling can reveal how a catalyst interacts with a phenol (B47542) to facilitate its tautomerization, a key step in certain amination reactions. acs.org

Catalyst Design: Computational screening can rapidly evaluate large libraries of potential catalysts and ligands, predicting their efficacy and selectivity. This in silico approach saves significant time and resources compared to traditional experimental screening. researchgate.net

Predicting Properties: The physicochemical and biological properties of novel phenolic amine derivatives can be predicted using quantitative structure-activity relationship (QSAR) models. This can help prioritize synthetic targets with desirable characteristics, such as specific binding affinities for biological targets or particular optical properties.

A recent study on aminobenzylnaphthols utilized molecular docking and dynamics simulations to predict interactions with anticancer targets, guiding the selection of promising compounds for experimental testing. researchgate.net Similar integrated computational and experimental workflows will be essential for exploring the potential of this compound and its analogs.

Integration with Nanoscience for Next-Generation Functional Materials

The unique properties of phenolic compounds are being increasingly harnessed in the field of nanoscience to create advanced functional materials. nih.gov Phenolic-enabled nanotechnology (PEN) leverages the ability of phenols to interact with a wide range of organic and inorganic materials through hydrogen bonding, π-interactions, and metal coordination. nih.gov

The this compound molecule, with its combination of a phenol ring and an amine group, is an ideal building block for creating functional nanostructures:

Surface Functionalization: The amine and phenol groups can be used to functionalize nanoparticles, such as magnetite (iron oxide), enhancing their properties for applications like environmental remediation. ncsu.edu Amine-functionalized nanoparticles have shown improved adsorption of phenolic compounds from water. ncsu.edu

Hybrid Materials: By integrating with inorganic nanoparticles, it's possible to create hybrid materials that combine the properties of both components, leading to novel electronic and optical characteristics for biomedical applications. nih.gov

Self-Assembly: Phenolic compounds can self-assemble with metal ions to form metal-phenolic networks (MPNs). nih.gov These structures have potential applications in creating specialized particles, thin films, and hydrogels. nih.gov

Future research will explore how the specific structure of this compound can be used to direct the assembly of novel nanomaterials with tailored properties for catalysis, sensing, and drug delivery.

Artificial Intelligence and Automation in Phenolic Amine Synthesis Research

The synergy of artificial intelligence (AI) and laboratory automation is set to revolutionize chemical synthesis. For complex targets like phenolic amines, these technologies can dramatically accelerate the discovery and optimization of synthetic routes.

Software platforms incorporating AI can now devise multi-step synthetic pathways for complex molecules that are comparable to those designed by human experts. cosmeticsandtoiletries.com These tools learn from vast databases of chemical reactions to propose novel and efficient routes. nih.gov

Machine learning algorithms can predict the outcomes of reactions, helping to identify the most promising catalysts and conditions before ever stepping into the lab. ucla.edu This has been demonstrated in the production of amines from bio-based alcohols, where AI was used to screen hundreds of potential catalysts to find the most efficient combinations. ucla.edu

Automated Synthesis:

Robotic systems, or "synthesis robots," can perform chemical reactions autonomously, working around the clock to optimize reaction conditions with high speed and accuracy. sciencedaily.com A robot named 'RoboChem' has been shown to optimize the synthesis of ten to twenty molecules in a week, a task that would take a human chemist several months. sciencedaily.com

The future of research on this compound will undoubtedly involve a closed-loop system where AI proposes synthetic routes, automated robots execute and optimize these reactions, and the resulting data is fed back into the AI to refine future predictions. This iterative cycle of design, execution, and learning will significantly accelerate the pace of innovation in phenolic amine chemistry. mdpi.com

Q & A

Q. What synthetic methodologies are recommended for obtaining 2-(1-Aminoprop-2-en-1-yl)phenol with high purity?

A multi-step synthesis involving Claisen-Schmidt condensation or nucleophilic substitution can yield the compound. Key steps include:

  • Enamine formation : Reacting 2-allylphenol (see structural analogs in ) with ammonia or a protected amine under catalytic conditions.
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol.
  • Characterization : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and validate using 1H^1H-NMR (aromatic protons at δ 6.8–7.4 ppm, enamine protons at δ 5.5–6.2 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to identify aromatic, enamine, and hydroxyl groups. Compare shifts with analogous compounds (e.g., reports δ 160–170 ppm for carbonyls in similar structures).
  • IR Spectroscopy : Detect O–H (3200–3600 cm1^{-1}) and C=C (1640–1680 cm1^{-1}) stretches.
  • UV-Vis : Analyze conjugation effects (λ~270–300 nm for phenolic enamines) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. highlights similar DFT workflows for enone-phenol derivatives .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Refinement Strategies : Use SHELXL () for high-resolution data. Address twinning via the TWIN/BASF commands.
  • Validation Tools : Check for overfitting using Rfree_{\text{free}} and validate hydrogen bonding with PLATON. Discrepancies in bond lengths (>0.02 Å) may require re-measurement or alternative space group assignment .

Q. What structural features of this compound influence its biological activity?

  • Substituent Effects : The enamine group enhances electron delocalization, increasing antioxidant potential (compare with ’s hydroxyphenyl-propenone derivatives).
  • Bioactivity Assays : Test in vitro against oxidative stress models (e.g., DPPH radical scavenging) and correlate results with Hammett σ values of substituents .

Methodological Considerations

Q. What analytical approaches quantify trace impurities in synthesized batches?

  • LC-MS/MS : Use multiple reaction monitoring (MRM) to detect byproducts (e.g., dimerized enamines).
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze surface oxidation states if the compound is used in heterogeneous catalysis .

Q. How can researchers optimize solvent systems for recrystallization?

  • Hansen Solubility Parameters : Screen solvents (e.g., ethanol, acetonitrile) to maximize solubility differences between the compound and impurities.
  • Ternary Solvent Systems : Combine ethanol/water/dichloromethane (70:20:10) for improved crystal morphology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.